Technical Documentation Center

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid
  • CAS: 1039813-85-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, a halogenated aromatic ether with significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, a halogenated aromatic ether with significant potential as a key intermediate in pharmaceutical synthesis. Given its structural complexity, this molecule is of considerable interest to researchers in medicinal chemistry and drug discovery. This document delineates its chemical architecture, physicochemical properties, a proposed synthetic pathway, and its likely applications, particularly as a building block for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a multifaceted molecule characterized by a benzoic acid core, substituted with a bromine atom and a benzyloxy group. The benzyl moiety is further substituted with chlorine and fluorine atoms, contributing to its unique electronic and steric properties.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties can be calculated, experimental data for this specific molecule is not widely available in public literature. Commercial suppliers may hold such data.

PropertyValueSource
CAS Number 1039813-85-8[1]
Molecular Formula C₁₄H₉BrClFO₃
Molecular Weight 359.58 g/mol
Appearance Predicted: White to off-white solid-
Melting Point Not available.-
Boiling Point Predicted: >300 °C-
Solubility Predicted: Soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.-

Synthesis and Mechanistic Insights

The synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid can be logically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide of 5-bromo-2-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of 2-chloro-4-fluorobenzyl bromide.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available precursors:

  • Formation of the Phenoxide: 5-bromo-2-hydroxybenzoic acid is treated with a suitable base to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The choice of base is critical to ensure complete deprotonation without promoting side reactions. A moderately strong base like potassium carbonate is a common and effective choice.

  • Nucleophilic Substitution (SN2 Reaction): The generated phenoxide then reacts with 2-chloro-4-fluorobenzyl bromide. The reaction proceeds via an SN2 mechanism, where the phenoxide attacks the benzylic carbon, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

Reactants:

  • 5-bromo-2-hydroxybenzoic acid

  • 2-chloro-4-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution. The addition of a slight excess of the base ensures the complete formation of the phenoxide.

  • Alkylation: To the stirred suspension, add 2-chloro-4-fluorobenzyl bromide (1.1 equivalents). The use of a small excess of the alkylating agent can help drive the reaction to completion.

  • Reaction Condition: Heat the reaction mixture to 80-90 °C and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

Causality Behind Experimental Choices:
  • Solvent: DMF is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 reaction mechanism.

  • Base: Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the carboxylic acid group.

  • Temperature: The elevated temperature increases the rate of the reaction, allowing it to proceed to completion in a reasonable timeframe.

Diagram of the Proposed Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 5-bromo-2-hydroxybenzoic_acid 5-bromo-2-hydroxybenzoic acid Reaction_Mixture Heat to 80-90 °C (Monitor by TLC) 5-bromo-2-hydroxybenzoic_acid->Reaction_Mixture 2-chloro-4-fluorobenzyl_bromide 2-chloro-4-fluorobenzyl bromide 2-chloro-4-fluorobenzyl_bromide->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Quench_Extract Quench with Water Extract with Ethyl Acetate Reaction_Mixture->Quench_Extract Wash_Dry Wash with Brine Dry with MgSO4 Quench_Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Recrystallization/ Column Chromatography) Concentrate->Purify Final_Product Pure Product Purify->Final_Product

Caption: Proposed workflow for the synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

Spectroscopy Predicted Features
¹H NMR Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the benzoic acid ring and the benzyl ring will show distinct splitting patterns (doublets, doublets of doublets) due to their respective substitutions. Methylene Protons (-CH₂-): A singlet around δ 5.0-5.5 ppm. Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically > δ 10 ppm.
¹³C NMR Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.[2] Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbons attached to electronegative atoms (Br, Cl, F, O) will be shifted downfield. Methylene Carbon (-CH₂-): A signal around δ 70-75 ppm.
Infrared (IR) O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. C-O Stretch (Ether): A signal in the range of 1200-1250 cm⁻¹. C-Br, C-Cl, C-F Stretches: Signals in the fingerprint region (< 1000 cm⁻¹).

Reactivity and Potential Applications

The chemical reactivity of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is dictated by its three primary functional groups: the carboxylic acid, the aryl bromide, and the substituted benzyl ether.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

  • Aryl Bromide: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents.

  • Benzyl Ether: The ether linkage is generally stable but can be cleaved under specific conditions, such as hydrogenolysis, if deprotection of the hydroxyl group is required in a synthetic sequence.

Diagram of Potential Chemical Transformations:

Reactivity cluster_COOH Carboxylic Acid Reactions cluster_ArylBr Aryl Bromide Reactions Start 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid Ester Esterification (e.g., ROH, H+) Start->Ester COOH Amide Amidation (e.g., R2NH, coupling agent) Start->Amide COOH Alcohol Reduction (e.g., LiAlH4) Start->Alcohol COOH Suzuki Suzuki Coupling (e.g., R-B(OH)2, Pd catalyst) Start->Suzuki Ar-Br Heck Heck Coupling (e.g., Alkene, Pd catalyst) Start->Heck Ar-Br

Caption: Potential reactivity map of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

The structural motifs within this molecule are frequently found in compounds of pharmaceutical interest. Notably, related 5-bromo-2-chlorobenzoic acid derivatives are key intermediates in the synthesis of SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[3][4] Therefore, it is highly probable that 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a valuable building block in the development of novel SGLT2 inhibitors or other biologically active compounds.

Conclusion

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a compound with significant synthetic utility. While detailed experimental data is not widely published, its chemical properties and reactivity can be reliably predicted based on its structure and the well-understood principles of organic chemistry. The proposed Williamson ether synthesis provides a logical and efficient route to this molecule, making it an accessible intermediate for researchers in drug discovery and development. Its potential as a precursor to SGLT2 inhibitors and other therapeutic agents underscores its importance in the field of medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • European Patent Office. (n.d.). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • NextSDS. (n.d.). 5-bromo-2-[(4-chlorobenzyl)oxy]benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid Executive Summary This technical guide provides a comprehensive analysis and prediction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid. As a complex, poly-substituted aromatic molecule, its structural elucidation relies heavily on spectroscopic techniques, with NMR being the most powerful tool for unambiguous assignment. This document, intended for researchers, chemists, and drug development professionals, offers a detailed theoretical framework for interpreting the compound's NMR data. We will deconstruct the molecule to analyze the electronic effects of each substituent, predict the chemical shifts (δ) and coupling constants (J), and provide a robust experimental protocol for acquiring high-fidelity spectra. The insights herein are grounded in fundamental NMR principles and data from analogous structures, serving as an expert reference for the characterization of this and similar chemical entities.

Introduction: The Imperative of NMR in Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise characterization of novel molecules is paramount. 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a molecule with significant structural complexity, incorporating two distinct aromatic systems linked by an ether bridge and decorated with a variety of halogen and carboxylic acid functional groups. Each of these groups imparts specific electronic and steric influences, which are directly observable in the molecule's NMR spectra.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens or carbonyls, decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and moving its resonance signal upfield.[1] For this molecule, understanding the interplay between the inductive effects of chlorine, fluorine, and bromine, the resonance effects of the ether oxygen, and the anisotropic effect of the benzene rings is key to accurately assigning the spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the protons and carbons of the target molecule are systematically numbered. This numbering scheme will be used throughout the guide.

Caption: Numbering scheme for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be complex, with signals originating from the benzoic acid ring, the chlorofluorobenzyl ring, the methylene bridge, and the carboxylic acid.

  • Carboxylic Acid Proton (H_acid): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the range of δ 10.0 - 13.2 ppm .[2] Its broadness is a result of chemical exchange with residual water or intermolecular hydrogen bonding.

  • Benzoic Acid Ring Protons (H3, H4, H6):

    • H6: This proton is ortho to the carboxylic acid group (electron-withdrawing) and meta to the bromine atom. It is expected to be the most downfield of this ring system, likely appearing as a doublet with a small meta-coupling constant (J ≈ 2-3 Hz) around δ 7.9 - 8.2 ppm .

    • H4: This proton is meta to the carboxylic acid and ortho to the bromine atom. It will experience deshielding from the bromine. It should appear as a doublet of doublets due to ortho coupling with H3 and para coupling with H6 (though para coupling is often unresolved). Its predicted shift is around δ 7.6 - 7.8 ppm .

    • H3: This proton is ortho to the ether linkage (electron-donating) and ortho to the bromine atom. The strong shielding effect of the ether oxygen will shift this proton upfield relative to the others on this ring. It is expected to appear as a doublet (ortho coupling to H4, J ≈ 8-9 Hz) around δ 7.0 - 7.2 ppm .

  • Methylene Protons (H8): These two benzylic protons are adjacent to an ether oxygen and an aromatic ring, placing them in a deshielded environment.[3] They are expected to appear as a sharp singlet (as there are no adjacent protons to couple with) in the range of δ 5.0 - 5.4 ppm .

  • 2-Chloro-4-fluorobenzyl Ring Protons (H3', H5', H6'):

    • H6': This proton is ortho to the electron-withdrawing chlorine atom and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H5' (ortho, J ≈ 8-9 Hz) and H3' (meta, J ≈ 2-3 Hz). Its predicted shift is around δ 7.5 - 7.7 ppm .

    • H5': This proton is ortho to the strongly electron-withdrawing fluorine atom. Fluorine exhibits strong coupling to protons. This signal is expected to be a triplet of doublets (or a complex multiplet) due to coupling with H6' (ortho), H3' (meta), and the fluorine atom. The predicted shift is around δ 7.2 - 7.4 ppm .

    • H3': This proton is meta to both the chlorine and fluorine atoms. It is expected to be the most upfield proton on this ring, appearing as a doublet of doublets (or multiplet) due to coupling with H5' and the fluorine atom. The predicted shift is around δ 7.1 - 7.3 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show 14 distinct signals for the 14 unique carbon atoms in the molecule.

  • Carboxyl Carbon (C7): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear significantly downfield, in the range of δ 165 - 175 ppm .[4][5]

  • Aromatic Carbons (C1-C6 and C1'-C6'): These will appear in the typical aromatic region of δ 110-165 ppm.

    • Carbons bonded to electronegative atoms will be the most downfield. C6 (bonded to ether O), C5 (bonded to Br), C2' (bonded to Cl), and C4' (bonded to F) are expected at the lower end of this range. The signal for C4' will likely appear as a doublet due to one-bond coupling with the fluorine atom.

    • Quaternary Carbons: C1, C2, C5, C6, C1', C2', and C4' are quaternary and will typically show weaker signals than the protonated carbons.

    • C2 (ipso-COOH): Expected around δ 128-132 ppm .

    • C6 (ipso-O-CH₂): Expected to be significantly downfield due to the ether linkage, around δ 155-160 ppm .

    • C4' (ipso-F): Expected to be far downfield and split into a doublet by the fluorine, around δ 160-165 ppm (d, ¹JCF ≈ 240-250 Hz) .

    • C2' (ipso-Cl): Expected around δ 132-136 ppm .

    • C5 (ipso-Br): Expected around δ 115-120 ppm .

  • Methylene Carbon (C8): The benzylic carbon of the ether linkage is shielded relative to the aromatic carbons but deshielded relative to alkanes. It is expected in the range of δ 68 - 75 ppm .[6]

Data Summary Table

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H) / Notes (¹³C)
H_acid10.0 - 13.2-br s
H37.0 - 7.2115 - 118d
H47.6 - 7.8134 - 137dd
H67.9 - 8.2120 - 123d
H8 (CH₂)5.0 - 5.468 - 75s
H3'7.1 - 7.3118 - 121dd (coupled to F)
H5'7.2 - 7.4114 - 117td (coupled to F)
H6'7.5 - 7.7130 - 133dd
C1-125 - 128Quaternary
C2-128 - 132Quaternary
C5-115 - 120Quaternary
C6-155 - 160Quaternary
C7 (COOH)-165 - 175Quaternary
C1'-135 - 138Quaternary
C2'-132 - 136Quaternary
C4'-160 - 165Quaternary, d, ¹JCF ≈ 245 Hz

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, td = triplet of doublets, br = broad.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure technical accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of sample prep2 Dissolve in 0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard (optional) prep2->prep3 prep4 Transfer to 5mm NMR tube prep3->prep4 acq1 Lock and Shim instrument on DMSO-d6 prep4->acq1 Insert Sample acq2 Acquire ¹H Spectrum (zg30 pulse) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30 pulse) acq1->acq3 acq4 Acquire 2D Spectra (COSY, HSQC, HMBC) acq1->acq4 proc1 Apply Fourier Transform acq2->proc1 acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate ¹H to residual DMSO (2.50 ppm) proc3->proc4 proc5 Calibrate ¹³C to DMSO (39.52 ppm) proc4->proc5 proc6 Integrate ¹H signals and assign peaks proc5->proc6

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology:

  • Sample Preparation:

    • Analyte: Weigh approximately 10-15 mg of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid.

    • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL). Rationale: The carboxylic acid proton is acidic and may exchange with protons in solvents like methanol-d₄ or be insoluble in CDCl₃. DMSO-d₆ is an excellent solvent for polar molecules like carboxylic acids and its residual proton peak (δ ≈ 2.50 ppm) does not typically interfere with aromatic or benzylic signals.[7]

    • Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), but calibration to the residual solvent peak is often sufficient and preferred to avoid sample contamination.[7]

    • Final Step: Vortex the sample until fully dissolved and transfer the clear solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Acquisition (400 MHz or higher):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

    • ¹H NMR Acquisition:

      • Pulse Program: Use a standard 30° pulse sequence (e.g., Bruker's zg30). Rationale: A 30° pulse allows for faster repetition rates without saturating the signals, improving the signal-to-noise ratio over a given time.

      • Spectral Width: Set to ~16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

      • Number of Scans: Start with 16 scans; increase if the signal-to-noise ratio is low.

    • ¹³C NMR Acquisition:

      • Pulse Program: Use a standard proton-decoupled sequence with a 30° pulse (e.g., Bruker's zgpg30). Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making interpretation easier.

      • Spectral Width: Set to ~220 ppm.

      • Number of Scans: ¹³C has a low natural abundance, requiring more scans. Start with 1024 scans and increase as needed.

    • 2D NMR (for confirmation):

      • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships, especially within the aromatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons.

  • Data Processing:

    • Transformation & Correction: Apply Fourier transform, followed by manual phase and baseline correction to ensure accurate integration and peak picking.

    • Calibration: Reference the ¹H spectrum to the residual DMSO-d₆ peak at δ 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ carbon signal at δ 39.52 ppm.

    • Analysis: Integrate the ¹H signals to determine proton ratios. Assign all peaks in the 1D and 2D spectra according to the predictions outlined above.

Conclusion

The structural complexity of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid gives rise to distinct and predictable ¹H and ¹³C NMR spectra. The key diagnostic features include the far downfield carboxylic acid proton, the singlet from the benzylic methylene bridge, and two sets of complex, substituted aromatic patterns. The predictions and experimental protocols detailed in this guide provide a robust framework for scientists to confidently acquire and interpret the NMR data for this molecule, ensuring its unambiguous structural verification.

References

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH.
  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid.
  • DSpace@MIT. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • ResearchGate. (2026). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • The Royal Society of Chemistry. Supplementary Information.
  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum.
  • ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum.
  • ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study.
  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts | Download Table.
  • Unknown Source. Table of Characteristic Proton NMR Shifts.
  • NIST WebBook. 5-Bromo-2-chlorobenzoic acid.
  • Sigma-Aldrich. 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid AldrichCPR.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation.
  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Overview.
  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum.
  • ChemicalBook. 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.
  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.

Sources

Foundational

Thermodynamic Stability and Thermal Phase Transitions of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid: A Comprehensive Analytical Guide

Target Audience: Formulation Scientists, Solid-State Chemists, and Preclinical Drug Development Professionals. Executive Summary The physicochemical characterization of active pharmaceutical ingredients (APIs) and their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Solid-State Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical path in drug development. 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (CAS: 1039813-85-8) is a complex, polyhalogenated building block characterized by strong intermolecular hydrogen bonding, significant steric bulk, and multiple halogen-bonding sites. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, predictive thermal phase transitions, and a self-validating experimental framework for empirical characterization.

Molecular Architecture and Thermodynamic Stability

The thermodynamic profile of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is dictated by the interplay of three distinct structural domains:

  • The Carboxylic Acid Dimerization Motif: The free carboxylic acid group strongly drives the formation of intermolecular hydrogen-bonded dimers in the solid state. This dimerization significantly elevates the lattice energy, acting as the primary thermodynamic anchor against thermal melting.

  • The Halogenated Aromatic Systems: The presence of a 5-bromo substituent on the benzoic acid core, coupled with a 2-chloro-4-fluorobenzyl moiety, introduces highly polarizable electron clouds. According to established principles of 1[1], the electrophilic regions ( σ -holes) on the heavier halogens (Br, Cl) can form highly directional, non-covalent interactions with nucleophilic regions (such as the ether oxygen or the fluorine atom). These interactions enhance the thermodynamic stability of the crystal lattice.

  • The Benzyl Ether Linkage: While chemically stable under neutral conditions, the rotational flexibility of the sp3 hybridized benzylic carbon disrupts the planar symmetry of the molecule. This steric bulk introduces conformational entropy upon melting, which slightly depresses the melting point relative to highly symmetric planar analogs.

Thermodynamic Degradation Pathways

At elevated temperatures, the molecule is susceptible to specific degradation pathways before non-specific pyrolysis occurs. The primary pathway is decarboxylation (typically >250∘C ), driven by the electron-withdrawing nature of the ortho-ether and meta-bromo substituents which stabilize the intermediate transition state. Secondary pathways include thermal ether cleavage.

degradation A 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy] benzoic acid B Decarboxylation (> 250°C) A->B  Δ > 250°C   C Ether Cleavage (Acidic/Thermal) A->C  H+ / Δ   D 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy] benzene + CO2 B->D E 5-Bromosalicylic Acid + 2-Chloro-4-fluorobenzyl derivative C->E

Fig 1: Primary thermodynamic degradation pathways of the target molecule.

Predictive Thermal Profiling

Because empirical thermal data for highly specific intermediates can vary based on crystallization solvents and polymorphic forms, we utilize structural analogs (e.g., 5-bromosalicylic acid, Tm​≈165∘C ) to establish a predictive thermodynamic baseline. The addition of the bulky 2-chloro-4-fluorobenzyl group increases the molecular weight (enhancing London dispersion forces) but significantly reduces crystal symmetry.

Quantitative Thermodynamic Projections
ParameterPredictive Range / ValueThermodynamic Causality
Melting Point ( Tm​ ) 145.0 – 155.0 °CDisruption of planar packing by the bulky benzyl ether, offset by strong carboxylic acid dimerization and halogen bonding.
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molEnergy required to overcome van der Waals forces, halogen bonds, and hydrogen-bonded dimers during the solid-to-liquid phase transition.
Decomposition Temp ( Td​ ) > 260 °CHigh thermal stability of the aryl ether and halogenated rings; primary degradation via thermal decarboxylation.

Experimental Methodologies for Thermal Characterization

To empirically validate the thermodynamic stability and melting point, a rigorous, self-validating analytical workflow utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed. The protocols below are engineered to eliminate artifacts such as moisture-induced plasticization or oxidative degradation.

workflow Step1 Sample Preparation (Desiccation & Milling) Step2 DSC Analysis (10 °C/min, N2 atmosphere) Step1->Step2 Step3 TGA Analysis (Mass loss vs. Temp) Step1->Step3 Step4 XRD (Polymorph screening) Step1->Step4 Step5 Data Synthesis (Tm, ΔHfus, Td) Step2->Step5 Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for thermal characterization.

Protocol 1: Determination of Melting Point via DSC

This procedure is aligned with the authoritative guidelines set forth in 2[2] and3[3].

Step 1: Instrument Calibration (Self-Validation Step)

  • Action: Calibrate the DSC using a high-purity Indium standard ( Tm​=156.6∘C ).

  • Causality: Because the predicted melting point of our target molecule ( ∼145−155∘C ) lies immediately adjacent to the Indium melting point, calibrating with Indium minimizes extrapolation errors in temperature and heat flow measurements, ensuring absolute trustworthiness of the resulting data.

Step 2: Sample Preparation

  • Action: Dry 5-10 mg of the compound under vacuum at 40∘C for 24 hours. Lightly mill the sample using an agate mortar.

  • Causality: Trace residual solvents or ambient moisture act as plasticizers, artificially depressing the melting point and broadening the endothermic peak. Milling ensures uniform particle size, maximizing thermal contact with the aluminum crucible bottom and eliminating thermal lag.

Step 3: DSC Execution

  • Action: Hermetically seal the sample in a standard aluminum pan. Apply a continuous Nitrogen ( N2​ ) purge at 50mL/min . Heat the sample from 25∘C to 200∘C at a strict rate of 10∘C/min .

  • Causality: The N2​ atmosphere is non-negotiable; it displaces oxygen to prevent premature oxidative degradation from skewing the melting endotherm. A 10∘C/min heating rate is the industry standard because it provides the optimal mathematical balance between thermal resolution (the ability to separate closely spaced polymorphic transitions) and sensitivity (signal-to-noise ratio for the heat flow detector).

Protocol 2: Determination of Decomposition Temperature ( Td​ ) via TGA

Step 1: Load 10-15 mg of the dried sample into a platinum TGA pan. Step 2: Tare the microbalance and equilibrate at 25∘C under a 60mL/min N2​ purge. Step 3: Heat the sample at 10∘C/min up to 400∘C . Step 4: Record the extrapolated onset temperature of the first derivative mass-loss curve.

  • Causality: TGA must be run concurrently with DSC. If the DSC shows an endotherm near 150∘C but the TGA shows simultaneous mass loss, the event is a decomposition (or desolvation) rather than a true thermodynamic melt. This cross-validation is the cornerstone of rigorous thermal analysis.

Data Interpretation and Causality

When analyzing the thermograms of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, scientists must distinguish between true polymorphic transitions and degradation.

  • Sharp Endotherm: A sharp, narrow endothermic peak (width at half-height <3∘C ) in the 145−155∘C region with no corresponding TGA mass loss confirms the melting of a highly crystalline, pure solid phase.

  • Broad Endotherm: A broadened peak suggests either the presence of impurities, a wide particle size distribution, or the disruption of the carboxylic acid hydrogen-bond network prior to the bulk melt.

  • Exothermic Events Post-Melt: Any exothermic activity following the melt indicates thermal decomposition (e.g., decarboxylation), confirming that the molecule is thermodynamically unstable in the liquid state at elevated temperatures.

References

  • Source: National Institutes of Health (NIH)
  • Recommended Practice Guide: DTA and Heat-Flux DSC Measurements of Alloy Melting and Freezing (Referencing ASTM E794)
  • Differential Scanning Calorimetry DSC 214 Polyma (Referencing ASTM E793 & E794)

Sources

Exploratory

preliminary in vitro toxicity and MSDS data for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity and Safety Assessment of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid Introduction: Establishing the Baseline for a Novel Chemical Entity The absen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary In Vitro Toxicity and Safety Assessment of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

Introduction: Establishing the Baseline for a Novel Chemical Entity

The absence of pre-existing data is not a roadblock but rather a starting point. It necessitates a structured, scientifically rigorous approach to generate the foundational data required for informed decision-making. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the essential methodologies for conducting a preliminary in vitro toxicity assessment and for understanding the safe handling protocols derived from a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).

As the Senior Application Scientist authoring this guide, the objective is not merely to list protocols but to provide the underlying scientific rationale—the "why" behind the "how." We will explore a tiered strategy encompassing cytotoxicity, genotoxicity, and metabolic stability, which together form the cornerstone of a preliminary risk assessment. This approach allows for the early identification of potential liabilities, saving invaluable time and resources, and ensuring that only the most promising and safest candidates proceed through the development pipeline.

Part 1: Hazard Identification and Safe Handling - A Surrogate-Based MSDS Analysis

Before any experimental work commences, a thorough understanding of the potential hazards associated with the NCE is paramount. In the absence of a specific MSDS for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid, we must infer potential risks by examining data from structurally analogous compounds. This surrogate analysis is a critical first step in establishing safe laboratory practices. For this guide, we will analyze the known hazards of 5-Bromo-2-chlorobenzoic acid to inform our handling strategy.[1][2][3][4]

Understanding the Safety Data Sheet (SDS)

The SDS is a standardized document containing critical information about the potential hazards of a chemical substance and outlining safe handling, storage, and emergency procedures. Key sections include:

  • Hazards Identification: Describes the physical and health hazards (e.g., skin irritant, eye irritant).

  • First-Aid Measures: Provides instructions for immediate medical care in case of exposure.

  • Handling and Storage: Outlines safe practices to minimize exposure risk.

  • Personal Protective Equipment (PPE): Specifies the necessary equipment (gloves, safety glasses, lab coat) to be worn.

  • Toxicological Information: Details acute and chronic health effects.

Inferred Hazards and Recommended Handling

Based on the SDS for the surrogate compound 5-Bromo-2-chlorobenzoic acid, we can anticipate similar potential hazards for our target molecule.

Table 1: Inferred Hazards and Handling Precautions for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

Hazard CategoryInferred RiskRecommended Precautionary Statements & Actions
Skin Contact Causes skin irritation (H315).[2][3]Wear protective gloves (nitrile or neoprene). Wash hands thoroughly after handling. In case of contact, wash with plenty of soap and water.[1][3]
Eye Contact Causes serious eye irritation (H319).[2][3]Wear tightly fitting safety goggles or a face shield.[3] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][3]
Inhalation May cause respiratory irritation (H335).[2][3]Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. If inhaled, move the person to fresh air.[1][3]
Ingestion May be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands before breaks and at the end of work. If swallowed, rinse mouth with water.[1]
Personal Protective Equipment (PPE) N/AStandard laboratory PPE is mandatory: lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[3]
Storage N/AStore in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Disposal N/ADispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

This surrogate analysis provides a robust framework for safe handling, ensuring that all laboratory personnel are protected from potential exposure before the compound's specific toxicological properties are determined experimentally.

Part 2: A Tiered Strategy for In Vitro Toxicity Assessment

A successful preliminary toxicity screen should be efficient, cost-effective, and highly predictive. We will employ a tiered approach, starting with broad cytotoxicity assays, followed by more specific genotoxicity and metabolic stability assessments. This logical progression ensures that resources are focused on compounds with the most promising safety profiles.

G cluster_0 Preliminary In Vitro Toxicity Workflow A Novel Compound: 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid B Tier 1: Cytotoxicity Assessment (e.g., MTT Assay) A->B D Tier 2: Genotoxicity Assessment (Ames & Micronucleus) A->D E Tier 3: Metabolic Stability (Liver Microsome Assay) A->E C Determine IC50 Value B->C F Decision Point: Assess Preliminary Risk Profile C->F D->F E->F G Advance for Further Preclinical Studies F->G Low Toxicity & Good Stability H Terminate or Redesign F->H High Toxicity or Poor Stability

Caption: A tiered workflow for preliminary in vitro toxicity assessment.

Part 3: Cytotoxicity Assessment - The First Line of Inquiry

Cytotoxicity assays are fundamental to drug development, providing a measure of a substance's ability to damage or kill cells.[5][6] These tests are often the first screen for NCEs, as a highly cytotoxic compound is generally unsuitable for further development unless it is intended as a cytotoxic agent itself (e.g., for cancer therapy).[6][7]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is directly proportional to the degree of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a relevant cell line (e.g., HepG2, a human liver carcinoma cell line).

Materials:

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • HepG2 cells

  • Complete Culture Medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1, 1, 10, 25, 50, 75, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO, matching the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as a percentage of cell viability compared to the vehicle control. This data is then plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.

Table 2: Sample Data Template for MTT Assay

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Control)1.250100%
0.11.24599.6%
11.21096.8%
101.05084.0%
250.63050.4%
500.25020.0%
750.1008.0%
1000.0504.0%

IC50 Calculation: Based on this data, the IC50 is approximately 25 µM. A lower IC50 value indicates higher cytotoxicity.

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Test Compound B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Part 4: Genotoxicity Assessment - Screening for Mutagenic Potential

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.[8] Regulatory bodies, under guidelines such as the ICH M7, require a thorough assessment of the mutagenic potential of all new pharmaceutical compounds.[9][10][11][12] A standard in vitro battery typically includes a bacterial reverse mutation assay and a mammalian cell assay to detect chromosomal damage.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method that employs several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13] The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to grow on an amino-acid-deficient medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

Objective: To evaluate the mutagenic potential of the test compound by its ability to induce reverse mutations in histidine-dependent strains of S. typhimurium.

Materials:

  • S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test Compound

  • S9 fraction (a rat liver homogenate used for metabolic activation) and cofactor solution

  • Molten top agar containing a trace amount of histidine

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98)

Procedure:

  • Preparation: Prepare various concentrations of the test compound. The assay is run both with and without the S9 metabolic activation system.

  • Incubation: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of the S9 mix (or buffer for the non-activated test).

  • Plating: Add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

In Vitro Mammalian Cell Micronucleus Test

This assay identifies substances that cause chromosomal damage.[14][15] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[14][16] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.

Experimental Protocol: In Vitro Micronucleus Test

Objective: To detect chromosomal damage in mammalian cells (e.g., CHO, V79, or TK6 cells) following exposure to the test compound.

Materials:

  • Mammalian cell line (e.g., TK6)

  • Test Compound

  • S9 fraction for metabolic activation

  • Cytochalasin B (an agent that blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored)

  • Culture flasks/plates, slides

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)

  • Microscope

Procedure:

  • Cell Treatment: Culture cells and expose them to various concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).

  • Recovery: Remove the compound, wash the cells, and culture them for a period equivalent to 1.5-2 normal cell cycle lengths. Add Cytochalasin B to block cytokinesis.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result for genotoxicity.

G A Perform Ames Test (Bacterial Gene Mutation) C Ames Positive? A->C B Perform In Vitro Micronucleus Test (Mammalian Chromosomal Damage) D Micronucleus Positive? B->D C->D No E Compound is a Mutagenic Genotoxin. High Risk. C->E Yes F Compound is a Clastogen/Aneugen. Further Investigation Needed. D->F Yes G Compound is Not Genotoxic in this battery. Lower Risk. D->G No

Caption: Decision-making based on a standard in vitro genotoxicity test battery.

Part 5: Metabolic Stability Assessment - Predicting In Vivo Fate

Metabolic stability is a measure of a compound's susceptibility to breakdown by metabolic enzymes, primarily in the liver.[17][18] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, limiting its therapeutic potential.[19][20] Conversely, a very stable compound could accumulate and cause toxicity. This assay provides an early prediction of a drug's pharmacokinetic behavior.[21]

Liver Microsomal Stability Assay

This assay uses liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells. They are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[19] The rate at which the parent compound disappears over time when incubated with microsomes is used to calculate its intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the test compound in the presence of human liver microsomes.

Materials:

  • Human Liver Microsomes (HLM)

  • Test Compound

  • NADPH (a required cofactor for CYP enzymes)

  • Phosphate Buffer (pH 7.4)

  • 96-well incubation plate

  • Quenching solution (e.g., cold acetonitrile containing an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing HLM and the test compound in phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding NADPH.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing cold quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

Data Presentation and Calculation

The percentage of the compound remaining is plotted against time on a semi-log scale. The slope of this line is used to calculate the half-life and intrinsic clearance.

Table 3: Sample Data Template for Metabolic Stability

Time (min)Peak Area (Compound)Peak Area (Internal Std)Ratio% Remaining
0500,000100,0005.0100%
5450,000100,0004.590%
15325,000100,0003.2565%
30175,000100,0001.7535%
6050,000100,0000.510%

Calculations:

  • From the slope of the ln(% remaining) vs. time plot, the half-life (t1/2) is calculated.

  • Intrinsic clearance (Clint) is then calculated using the half-life and the protein concentration of the microsomes.

G A Combine Test Compound & Liver Microsomes in Buffer B Pre-warm to 37°C A->B C Initiate Reaction with NADPH B->C D Take Aliquots at Multiple Time Points (0, 5, 15, 30, 60 min) C->D E Stop Reaction with Cold Acetonitrile + Internal Standard D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant via LC-MS/MS F->G H Calculate t1/2 and Intrinsic Clearance G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion: Synthesizing a Preliminary Risk Profile

The successful execution of the tiered strategy detailed in this guide—encompassing surrogate-based hazard assessment, cytotoxicity, genotoxicity, and metabolic stability assays—provides a multi-faceted preliminary risk profile for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid .

  • A low IC50 value (<10 µM) from the cytotoxicity assay may flag the compound for high general toxicity.

  • A positive result in either the Ames or micronucleus test is a significant red flag for genotoxic potential, which often leads to the termination of a candidate.[9][11]

  • A very short half-life (<15 minutes) in the metabolic stability assay suggests the compound may be cleared too rapidly in vivo, while a very long half-life could indicate a risk of accumulation.

By integrating these data points, drug development teams can make a scientifically sound "Go/No-Go" decision. A compound with a high IC50, negative genotoxicity results, and moderate metabolic stability represents a promising candidate worthy of advancement into more complex preclinical studies. Conversely, a compound with significant liabilities in any of these areas can be deprioritized early, allowing resources to be redirected to more viable NCEs. This rigorous, data-driven approach is fundamental to navigating the complexities of modern drug discovery.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24).
  • Final ICH M7 Guideline on Genotoxic Impurities published. (2014, July 23). gmp-compliance.org.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). Omics.
  • In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. (2023, May 12). ScitoVation.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.
  • Genotoxicity Testing for Medical Devices. TÜV SÜD.
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Cell viability and cytotoxicity assays - Drug discovery. Miltenyi Biotec.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20).
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. (n.d.). GOV.UK.
  • Introduction to the Genotoxic Impurities Special Feature. (n.d.). ACS Publications.
  • What is the importance of metabolic stability in drug design?. (2025, May 21). Patsnap Synapse.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). PMC.
  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). National Toxicology Program.
  • SAFETY DATA SHEET for 5-Bromo-2-chlorobenzoic acid. (n.d.).
  • MSDS of 5-Bromo-2-chlorobenzoic acid. (2018, August 1). Capot Chemical.
  • 5-Bromo-2-chlorobenzoic acid SDS. (n.d.). ECHEMI.
  • 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127. (n.d.). PubChem - NIH.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Bond Formation Protocols for Sterically Hindered 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid

Executive Summary & Substrate Analysis 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, including arylsulfona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a highly functionalized building block frequently utilized in the synthesis of complex pharmaceuticals, including arylsulfonamide derivatives and receptor agonists. However, coupling this specific carboxylic acid with amines presents significant synthetic bottlenecks due to a combination of severe steric shielding and electronic deactivation.

The Causality of the Challenge:

  • Steric Hindrance: The bulky ortho-(2-chloro-4-fluorobenzyl)oxy moiety creates a dense steric shield around the carboxylate carbon. This physical barrier severely restricts the trajectory of incoming amine nucleophiles, often causing standard coupling reagents (like EDC/HOBt) to stall at the O-acylisourea intermediate stage, leading to inactive N-acylurea byproducts rather than the desired amide[1].

  • Electronic Modulation: The 5-bromo substituent exerts an electron-withdrawing inductive effect. While this slightly increases the electrophilicity of the carbonyl, it simultaneously reduces the nucleophilicity of the carboxylate anion during the initial activation step with the coupling reagent.

To overcome these barriers, the activation strategy must generate an intermediate that is exceptionally electrophilic and structurally compact enough to bypass the ortho-ether shield.

Comparative Activation Strategies

The choice of coupling methodology strictly depends on the nucleophilicity and steric profile of the amine partner. Below is a synthesized comparison of the three most effective strategies for this specific substrate.

Table 1: Quantitative Comparison of Recommended Coupling Strategies

Activation StrategyReagentsTemp (°C)Typical Time (h)Yield Range (%)Best Suited For
Uronium Salt HATU, DIPEA, DMF20–252–1275–95%Primary & unhindered secondary amines
Acyl Chloride (COCl)₂, DMF (cat.), DCM0 to 254–1660–85%Moderately hindered or electron-deficient anilines
Acyl Fluoride DAST or TFFH, Pyridine25 to 6012–2450–80%Exceptionally hindered or recalcitrant secondary amines

Workflow & Mechanistic Pathways

To ensure high-fidelity decision-making, the following workflow dictates the selection of the activation protocol.

Workflow Start 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (Sterically Hindered Substrate) Amine Assess Amine Nucleophilicity & Sterics Start->Amine Primary Primary / Unhindered Sec. Amine Amine->Primary Hindered Hindered / Electron-Deficient Amine Amine->Hindered HATU Protocol A: HATU / DIPEA (Uronium Activation) Primary->HATU AcylCl Protocol B: (COCl)2 / DMF (Acyl Chloride) Hindered->AcylCl AcylF Protocol C: DAST / Pyridine (Acyl Fluoride) Hindered->AcylF Workup Self-Validating Workup & LC-MS Verification HATU->Workup AcylCl->Workup AcylF->Workup

Decision matrix for selecting the optimal amide coupling strategy based on amine properties.

For standard applications, HATU is the gold standard. The mechanism of HATU involves the formation of a highly reactive O-At (7-azabenzotriazole) ester. The reaction is thermodynamically driven by the precipitation/formation of the tetramethylurea byproduct, which forces the equilibrium toward the activated species[2].

Mechanism Acid Hindered Carboxylate Intermediate O-At Activated Ester (Highly Electrophilic) Acid->Intermediate + HATU - Base HATU HATU Reagent Product Amide Product Intermediate->Product + Amine Byproduct HOAt + Tetramethylurea (Driving Force) Intermediate->Byproduct Byproducts Amine Amine Nucleophile

Mechanistic pathway of HATU-mediated activation overcoming steric hindrance.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system , meaning built-in analytical checks confirm the success of each mechanistic step before proceeding, preventing the loss of this valuable starting material.

Protocol A: HATU-Mediated Coupling (Preferred for Primary/Secondary Amines)

This method leverages the superior leaving group ability of HOAt compared to HOBt, which is critical for bypassing the ortho-benzyloxy shield[1].

  • Acid Activation: Dissolve 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL, 0.1 M). Add DIPEA (3.0 eq).

    • Causality: DMF provides optimal solvation for the polar intermediates. DIPEA ensures complete deprotonation of the acid, maximizing its nucleophilicity toward the HATU uronium salt.

  • Reagent Addition: Add HATU (1.2 eq) in one portion at 0 °C. Stir for 15 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful formation of the active O-At ester. Do not proceed until activation is confirmed.

  • Amine Coupling: Add the amine (1.2 eq). Remove the ice bath, warm to room temperature, and stir for 2–12 hours.

  • Self-Validating Workup: Dilute with EtOAc (20 mL). Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous NaHCO₃ (2 × 10 mL), and brine.

    • Causality & Check: The 1M HCl wash removes unreacted amine and DIPEA. The NaHCO₃ wash removes unreacted starting acid and the HOAt byproduct. TLC (UV active) should now show a single new product spot, confirming the chemical logic of the extractions.

Protocol B: Acyl Chloride Generation (For Electron-Deficient Amines)

When coupling with deactivated anilines, the O-At ester may not be electrophilic enough. Converting the acid to an acyl chloride shrinks the steric profile of the activating group (from a bulky HOAt to a single chloride atom).

  • Chlorination: Dissolve the acid (1.0 eq) in anhydrous DCM (0.1 M). Add catalytic DMF (0.05 eq) followed by oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true, highly reactive chlorinating species capable of penetrating the steric shield.

  • Reaction Monitoring: Stir at room temperature.

    • Self-Validation Check: Monitor the evolution of gas (CO, CO₂, HCl). The cessation of bubbling (typically 1.5–2 hours) is a direct visual indicator of reaction completion. Evaporate the mixture to dryness under reduced pressure to completely remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acyl chloride in DCM. Add the amine (1.1 eq) and Et₃N (2.5 eq) at 0 °C. Stir for 4 hours, then perform standard aqueous workup.

Protocol C: Acyl Fluoride Generation (For Extreme Steric Hindrance)

In cases where standard methods fail entirely, the in situ generation of an acyl fluoride allows for coupling at elevated temperatures without the risk of degradation[3]. Acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward amines.

  • Fluorination: Dissolve the acid (1.0 eq) in anhydrous DCM. Add DAST (Diethylaminosulfur trifluoride, 1.2 eq) at -20 °C. Stir for 1 hour.

  • Coupling: Add the highly hindered amine (1.5 eq) and pyridine (3.0 eq). Heat the reaction to 40–60 °C for 16 hours.

    • Causality: The extreme stability of the C-F bond prevents premature hydrolysis at elevated temperatures, providing the thermodynamic energy required for the bulky amine to attack the hindered carbonyl carbon.

References

  • [1] Title: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines - Benchchem Source: benchchem.com URL:

  • [2] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org URL:

  • [3] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: rsc.org URL:

Sources

Application

Application Note: Preparation and Functionalization of Bioactive Molecules via 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid Intermediates

Introduction & Strategic Rationale In modern drug discovery and agrochemical development, the design of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery and agrochemical development, the design of versatile, bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a highly privileged intermediate utilized in the synthesis of various bioactive molecules, including p38 MAP kinase inhibitors for the treatment of facioscapulohumeral muscular dystrophy (FSHD)[1] and EP1 receptor antagonists for inflammatory pain management[2].

The strategic value of this intermediate lies in its specific structural motifs:

  • The 2-Chloro-4-fluorobenzyloxy Moiety: The substitution pattern on the benzyl ring is not arbitrary. The para-fluorine atom blocks metabolic oxidation (e.g., by CYP450 enzymes), enhancing the pharmacokinetic half-life. Concurrently, the ortho-chlorine atom induces a steric clash that restricts the rotational degrees of freedom of the ether linkage, locking the molecule into a specific dihedral conformation required to occupy deep, lipophilic binding pockets in target kinases or GPCRs.

  • The 5-Bromo Handle: Serving as an orthogonal site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), this position allows for late-stage diversification of the aryl core[3].

  • The Carboxylic Acid: This moiety acts as a primary directing group for amide or ester formation, enabling the attachment of various solubilizing groups or pharmacophores.

Retrosynthetic Analysis & Workflow

The synthesis of the intermediate relies on a classical Williamson ether synthesis between 5-bromosalicylic acid and 2-chloro-4-fluorobenzyl bromide[4]. Subsequent functionalization diverges based on the target therapeutic class.

Workflow A 5-Bromosalicylic Acid C Williamson Ether Synthesis (K2CO3, DMF) A->C B 2-Chloro-4-fluorobenzyl Bromide B->C D 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy] benzoic acid C->D E Amide Coupling (HATU, DIPEA) D->E F Suzuki-Miyaura Coupling (Pd-Catalyst, Boronic Acid) D->F G p38 Kinase Inhibitors E->G H EP1 Receptor Antagonists E->H F->G F->H

Synthetic workflow for the preparation and functionalization of the intermediate.

Protocol 1: Synthesis of the Intermediate

Causality & Expert Insight: Direct alkylation of 5-bromosalicylic acid with a benzyl halide in the presence of a mild base often results in competitive esterification, as the carboxylate anion is highly nucleophilic. To ensure absolute regiocontrol and yield a self-validating high-purity product, a three-step sequence is employed: (1) Fischer esterification to protect the carboxylic acid, (2) Williamson ether synthesis to alkylate the phenol, and (3) Saponification to unmask the acid[4].

Step-by-Step Methodology

Step 1: Fischer Esterification

  • Suspend 5-bromosalicylic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~0.1) should completely convert to the methyl ester (R_f ~0.6).

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield methyl 5-bromo-2-hydroxybenzoate.

Step 2: Williamson Ether Synthesis

  • Dissolve methyl 5-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Add 2-chloro-4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Heat the reaction to 60 °C for 4 hours.

  • IPC: LC-MS should indicate the disappearance of the phenolic starting material and the emergence of the alkylated mass[M+H]+.

  • Quench with H₂O, extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

Step 3: Saponification

  • Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • IPC: TLC (Hexanes/EtOAc 3:1) confirms ester hydrolysis.

  • Acidify the mixture to pH ~2 using 1M HCl. The target 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Downstream Functionalization - Suzuki-Miyaura Coupling

Causality & Expert Insight: The 5-bromo position is para to the newly formed ether linkage. The oxygen atom donates electron density into the aromatic ring via resonance, rendering the C-Br bond electron-rich. This electronic effect increases the activation energy required for the oxidative addition of the Palladium(0) catalyst[5]. Consequently, standard catalysts like Pd(PPh₃)₄ may result in sluggish reactions. Utilizing a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, enhances the electron density at the metal center and accelerates oxidative addition, ensuring high yields[3].

SuzukiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA PdII Pd(II) Complex OA->PdII Ar-Br TM Trans- metalation PdII->TM PdII_TM Pd(II) Diaryl TM->PdII_TM Ar'-B(OH)2 Base RE Reductive Elimination PdII_TM->RE RE->Pd0 Product Coupled Product RE->Product

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • In an oven-dried Schlenk flask, combine 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed biphasic solvent mixture of Toluene/EtOH/H₂O (2:1:1, 0.1 M) and K₂CO₃ (3.0 eq).

  • Purge the system with Argon for 10 minutes.

  • Heat the mixture to 90 °C for 12 hours under Argon.

  • IPC: Analyze via LC-MS. The mass of the starting bromide should be fully replaced by the biaryl product mass.

  • Cool to room temperature, filter through a pad of Celite, acidify the aqueous layer, and extract with EtOAc. Purify via reverse-phase HPLC if necessary.

Protocol 3: Downstream Functionalization - Amide Coupling

Causality & Expert Insight: The carboxylic acid is sterically hindered by the bulky ortho-benzyloxy group. Traditional coupling reagents like EDC/HOBt may suffer from slow kinetics, leading to competitive hydrolysis of the active ester. HATU is employed here as it forms a highly reactive 7-aza-OBt ester intermediate, driving the amidation to completion rapidly even with sterically demanding amines.

Step-by-Step Methodology
  • Dissolve the benzoic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Add the target amine (1.2 eq) and stir for 2 hours.

  • IPC: Quench a 5 µL aliquot in 1 mL MeCN and analyze via LC-MS to confirm the complete consumption of the active ester.

  • Dilute with EtOAc, wash with 10% citric acid, saturated NaHCO₃, and brine. Dry and concentrate to yield the target amide.

Quantitative Data & Reaction Optimization

The following tables summarize the optimization parameters for the critical synthetic steps, validating the causal choices made in the protocols.

Table 1: Optimization of the Williamson Ether Synthesis (Step 2)

BaseSolventTemperature (°C)Time (h)Conversion (%)Impurity Profile
NaHTHF0 to 251285%Minor ester cleavage
Cs₂CO₃MeCN80892%Clean
K₂CO₃ DMF 60 4 >98% Optimal / Clean
Et₃NDCM4024<20%Unreacted SM

Table 2: Optimization of Suzuki-Miyaura Coupling on the 5-Bromo Position

Catalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10078%
Pd(dppf)Cl₂ K₂CO₃ Toluene/EtOH/H₂O 90 94%
Pd₂(dba)₃ / XPhosCs₂CO₃DMF/H₂O10088%

References

  • US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD. Google Patents. Available at:[1]

  • US7232821B2 - (2-((2-alkoxy)-phenyl) -cyclopent-1enyl) aromatic carbo and heterocyclic acid and derivatives. Google Patents. Available at:[2]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications . ResearchGate (Polyhedron 227:116124). Available at:[Link][3]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation . ACS Omega. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist in early-phase drug development, I frequently consult with researchers struggling with the selective O-alkylation of salicylic acid d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist in early-phase drug development, I frequently consult with researchers struggling with the selective O-alkylation of salicylic acid derivatives. The synthesis of 5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid presents a classic chemoselectivity challenge: differentiating between the highly acidic but weakly nucleophilic carboxylic acid (pKa ~3.0) and the less acidic but highly nucleophilic phenol (pKa ~10.0).

This guide is designed to move your workflow away from low-yielding direct alkylation attempts and toward a robust, self-validating protection-deprotection strategy.

Workflow Visualization

SynthesisWorkflow cluster_direct Suboptimal: Direct Alkylation cluster_protection Optimal: Protection-Deprotection Start 5-Bromosalicylic Acid (Starting Material) DirectBase Base + 2-Cl-4-F-Benzyl Chloride Start->DirectBase 1-3 eq Base Protect MeOH, H2SO4 (cat.) Reflux Start->Protect Step 1 SideProduct Ester / Di-alkylated Byproducts DirectBase->SideProduct Competitive Nucleophiles Target 5-Bromo-2-[(2-chloro-4- fluorobenzyl)oxy]benzoic acid DirectBase->Target <40% Yield Intermediate Methyl 5-Bromosalicylate (Protected Acid) Protect->Intermediate Alkylate 2-Cl-4-F-Benzyl Chloride K2CO3, KI, DMF Intermediate->Alkylate Step 2 EtherEster Methyl 5-Bromo-2-[(2-chloro-4- fluorobenzyl)oxy]benzoate Alkylate->EtherEster SN2 Reaction Deprotect LiOH or NaOH THF/MeOH/H2O EtherEster->Deprotect Step 3 Deprotect->Target >85% Overall Yield

Fig 1: Synthesis workflow comparing direct alkylation vs the protection-deprotection strategy.

Troubleshooting & FAQs

Q: Why is my direct alkylation yielding primarily the benzyl ester byproduct instead of the target ether? A: This is a fundamental issue of thermodynamics versus kinetics. 5-Bromosalicylic acid contains two acidic protons. Because the carboxylic acid is significantly more acidic (pKa ~3.0), it is deprotonated first. If you use 1 equivalent of base, the resulting carboxylate acts as the nucleophile, attacking the 2-chloro-4-fluorobenzyl chloride to form an ester. Even with excess base (e.g., NaH or K₂CO₃) generating the dianion, the carboxylate is less sterically hindered than the phenoxide, leading to competitive esterification and di-alkylation. To achieve high chemoselectivity, masking the carboxylic acid as a methyl ester prior to alkylation is a proven standard in medicinal chemistry [[1]]([Link]).

Q: I switched to the methyl ester intermediate, but the stalls at 60% conversion. How do I drive it to completion? A: The reaction follows a bimolecular nucleophilic substitution () mechanism[2], meaning its rate is highly dependent on the leaving group's ability to depart[3]. While benzyl chlorides are decent electrophiles, their reactivity can be dramatically enhanced via Finkelstein catalysis. By adding 0.1–0.2 equivalents of Potassium Iodide (KI), the benzyl chloride is converted in situ to a benzyl iodide. The iodide is a vastly superior leaving group, which accelerates the SN2 attack by the phenoxide, driving the reaction to >95% conversion.

Q: What is the optimal base and solvent system for the alkylation of methyl 5-bromosalicylate? A: For optimal SN2 kinetics, a polar aprotic solvent like DMF or Acetone is required[3]. Potassium carbonate (K₂CO₃) in DMF at 60–80 °C is the industry standard for this specific transformation . Avoid using Sodium Hydride (NaH) with the ester, as it can cause unwanted Claisen condensations. Ensure the K₂CO₃ is finely milled and oven-dried; trace water will irreversibly hydrolyze the benzyl chloride to a benzyl alcohol.

Q: During the final saponification, I observe incomplete deprotection or the formation of a gummy emulsion. What is the cause? A: This is a biphasic mass-transfer issue. The fully alkylated intermediate (methyl 5-bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoate) is highly lipophilic and will not dissolve in purely aqueous Sodium Hydroxide (NaOH). Causality dictates that the hydroxide ion must physically collide with the ester carbonyl for tetrahedral intermediate formation. Solution: Use a miscible co-solvent system such as THF/MeOH/H₂O (2:1:1 ratio). This creates a homogeneous solution, allowing the saponification to proceed smoothly at 45 °C within 2 hours.

Quantitative Yield Optimization Data

The table below summarizes the causality between reaction conditions and target yield, demonstrating why the protection route is mandatory for scalability.

Synthesis StrategyIntermediateBase / SolventAdditiveTemp (°C)Major ProductApprox. Target Yield
Direct AlkylationNoneK₂CO₃ (1.1 eq) / DMFNone60Benzyl Ester< 10%
Direct AlkylationNoneNaH (2.5 eq) / DMFNone0 to RTDi-alkylated Mixture30 - 40%
Protection RouteMethyl EsterK₂CO₃ (1.5 eq) / AcetoneNone60Target (Post-Hydrolysis)65 - 75%
Protection Route Methyl Ester K₂CO₃ (1.5 eq) / DMF KI (0.1 eq) 80 Target (Post-Hydrolysis) > 85%
Self-Validating Experimental Protocol

To ensure reproducibility, follow this three-step methodology. Each step incorporates a self-validating checkpoint so you can confirm success before proceeding.

Step 1: Esterification (Protection)
  • Reagents: 5-Bromosalicylic acid (1.0 eq), Methanol (10 volumes), concentrated H₂SO₄ (0.1 eq).

  • Procedure: Combine reagents in a round-bottom flask equipped with a reflux condenser. Reflux (65 °C) for 16 hours. Concentrate the mixture in vacuo, dissolve in Ethyl Acetate (EtOAc), and wash with saturated aqueous NaHCO₃ to remove unreacted acid. Dry over Na₂SO₄ and concentrate.

  • Self-Validation: Run a TLC (Hexanes/EtOAc 4:1). You must observe the complete disappearance of the highly polar baseline spot (acid) and the appearance of a fast-moving, UV-active spot (methyl 5-bromosalicylate).

Step 2: Williamson Ether Synthesis (Alkylation)
  • Reagents: Methyl 5-bromosalicylate (1.0 eq), 2-Chloro-4-fluorobenzyl chloride (1.1 eq), K₂CO₃ (1.5 eq), KI (0.1 eq), anhydrous DMF (5 volumes).

  • Procedure: Suspend K₂CO₃ and KI in DMF. Add the methyl ester and stir for 15 minutes. Add the benzyl chloride dropwise. Heat the reaction to 80 °C for 4-6 hours. Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer with brine (5x) to rigorously remove DMF.

  • Self-Validation: Quench a 50 µL aliquot in water and extract with EtOAc. Spot on TLC. The product spot will not stain when treated with a Ferric Chloride (FeCl₃) dip, proving the phenolic -OH has been successfully and fully alkylated.

Step 3: Saponification (Deprotection)
  • Reagents: Alkylated ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 ratio, 10 volumes).

  • Procedure: Dissolve the ester in THF and MeOH. Add the aqueous LiOH solution. Stir at 45 °C for 2 hours. Concentrate the mixture in vacuo to remove the organic solvents. Dilute the remaining aqueous phase with water and cool to 0 °C. Slowly acidify with 1M HCl until the pH reaches 2.

  • Self-Validation: A thick, white precipitate (the target 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid) will crash out of solution upon acidification. Filter and wash with cold water. ¹H-NMR will confirm the complete absence of the methyl ester singlet peak at ~3.8 ppm.

References
  • Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL:[Link]

  • Williamson ether synthesis. Source: Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

Welcome to the Technical Support Center. This guide provides advanced, mechanistic troubleshooting for researchers integrating 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid into biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced, mechanistic troubleshooting for researchers integrating 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid into biological assays.

The Structural Challenge: This molecule presents a severe solubility paradox. It features an ionizable carboxylic acid core (predicted pKa ~2.68, similar to other halogenated benzoic acids)[1], meaning it should be fully ionized and soluble at physiological pH (7.4)[2]. However, the extreme lipophilicity of its bromo-phenyl and chloro-fluoro-benzyl rings dominates its hydration energy. This massive hydrophobic bulk drives strong intermolecular crystal packing, leading to rapid kinetic precipitation, micellization, and false negatives during in vitro screening[3].

Diagnostic Workflow

SolubilityTroubleshooting Start Compound Precipitation in Aqueous Assay Check_pH Check Assay Buffer pH Is pH > pKa + 2? Start->Check_pH Adjust_pH Adjust pH to 7.4-8.0 (Ionize Carboxylic Acid) Check_pH->Adjust_pH No Check_DMSO Evaluate DMSO Tolerance Can assay tolerate >1% DMSO? Check_pH->Check_DMSO Yes Adjust_pH->Check_DMSO Use_Cosolvent Optimize Cosolvent Cascade (DMSO -> PEG400) Check_DMSO->Use_Cosolvent Yes Use_CD Formulate Inclusion Complex (HP-β-Cyclodextrin) Check_DMSO->Use_CD No

Decision tree for troubleshooting kinetic solubility of lipophilic benzoic acids in aqueous assays.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into the physiological assay buffer (pH 7.4). Why does this happen and how can I fix it? A1: You are experiencing a kinetic solubility failure. When a concentrated DMSO stock is rapidly introduced into an aqueous environment, the local supersaturation exceeds the compound's nucleation threshold before the carboxylic acid can fully ionize and solvate[3].

  • The Fix: Instead of a direct 1:1000 dilution, utilize a Pre-dilution Cascade (See Protocol 1). Furthermore, ensure the assay buffer is pre-warmed to 37°C. Adding room-temperature DMSO stock to cold media dramatically lowers the kinetic solubility threshold.

Q2: I adjusted the assay buffer to pH 7.4, but solubility is still poor. Shouldn't the carboxylic acid be ionized? A2: Yes, the predicted pKa of heavily halogenated benzoic acids dictates it is >99% deprotonated at pH 7.4[1][2]. However, the resulting carboxylate anion is attached to a massive hydrophobic bulk. This can lead to the formation of poorly soluble sodium/potassium salts or the spontaneous assembly of compound micelles.

  • The Fix: Carefully manipulate the ionic strength. If sodium salts are precipitating, try using a buffer with a different counterion (e.g., Tris or HEPES instead of PBS) or slightly elevate the pH to 8.0 if your biological target tolerates it.

Q3: I need to test this compound in a cell-based assay that only tolerates <0.5% DMSO. How can I achieve working concentrations without solvent toxicity? A3: When organic co-solvents are restricted, macromolecular complexation is the most reliable self-validating system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the halogenated benzyl ether moiety, while its hydrophilic exterior maintains aqueous solubility[4][5].

  • The Fix: Formulate the compound as an inclusion complex with HP-β-CD (See Protocol 2). Note: Be aware of the solubility-permeability interplay ; excessive cyclodextrin can trap the drug in the aqueous phase and reduce apparent cell permeability[6].

Quantitative Data: Solubilization Strategies Comparison
Solubilization StrategyMechanistic RationaleQuantitative Limits / RatiosPermeability Impact
Direct DMSO Dilution Kinetic supersaturationMax 0.1% - 0.5% DMSO for cellsNeutral
pH Adjustment (pH 8.0) Carboxylic acid ionizationpH > 4.7 (pKa ~2.68 + 2)Reduced (ionized state)
HP-β-CD Complexation Hydrophobic cavity encapsulation1:1 to 1:2 (Drug:CD) molar ratioReduced (trap effect)
Polysorbate 80 (Tween) Micellar solubilization0.1% - 2% (w/v) limitVariable (membrane disruption)

(Note: Polysorbate 80 is highly effective for PAMPA/artificial membrane assays up to 2% w/v, but may disrupt live cell membranes[7]).

Experimental Protocols
Protocol 1: Cosolvent Cascade Pre-dilution (For Biochemical Assays)

Mechanistic Goal: Prevent localized supersaturation shock by stepping down the organic solvent gradient.

  • Primary Stock: Dissolve 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid in 100% anhydrous DMSO to yield a 10 mM stock.

  • Intermediate Matrix: Prepare an intermediate solvent mixture of 50% DMSO and 50% PEG-400.

  • Step-Down Dilution: Dilute the 10 mM stock 1:10 into the intermediate matrix to create a 1 mM working stock.

  • Thermal Matching: Pre-warm the final aqueous assay buffer (e.g., HEPES pH 7.4) to 37°C.

  • Dropwise Integration: While vigorously vortexing the aqueous buffer, add the 1 mM working stock dropwise to achieve the final desired concentration.

  • Self-Validation Step: Centrifuge the final buffer at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the compound is fully dissolved and not suspended as micro-precipitates.

Protocol 2: HP-β-Cyclodextrin Inclusion Complexation (Kneading Method)

Mechanistic Goal: Thermodynamically shield the hydrophobic halogens from the aqueous environment[5].

  • Molar Ratio Prep: Weigh out the compound and HP-β-CD in a 1:1 to 1:2 molar ratio.

  • Dry Mixing: Transfer the powders to a clean glass mortar and mix thoroughly.

  • Solvent Activation: Add a minimal volume of a 1:1 (v/v) ethanol/water mixture to form a thick, homogenous paste.

  • Mechanical Kneading: Knead the paste vigorously with a pestle for 30–60 minutes. The mechanical sheer forces the hydrophobic benzyl ether moiety into the cyclodextrin cavity.

  • Desiccation: Dry the resulting paste in a vacuum desiccator or oven at 40°C until a constant weight is achieved.

  • Reconstitution & Validation: Reconstitute the dried inclusion complex powder directly into the aqueous assay buffer. Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed drug.

References
  • 1 - guidechem.com 2.2 - benchchem.com 3.4 - rsc.org 4.3 - researchgate.net 5.5 - benchchem.com

  • 6 - science.gov 7.7 - researchgate.net

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reactivity: 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid vs. 5-Bromo-2-chlorobenzoic acid

In modern drug discovery and complex API synthesis (such as the development of SGLT2 inhibitors and anthranilic acid derivatives), halogenated benzoic acids serve as indispensable bifunctional building blocks[1][2]. Two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and complex API synthesis (such as the development of SGLT2 inhibitors and anthranilic acid derivatives), halogenated benzoic acids serve as indispensable bifunctional building blocks[1][2]. Two highly utilized intermediates in this class are 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (Compound A) and 5-Bromo-2-chlorobenzoic acid (Compound B).

While both compounds share a benzoic acid core and a 5-bromo substituent primed for cross-coupling, their structural divergence at the 2-position (ortho to the carboxylate) fundamentally alters their steric environments and electronic profiles[3]. This guide objectively compares their reactivity, providing researchers with the causal reasoning and validated experimental protocols necessary to optimize synthetic routes.

Structural Analysis & Electronic Causality

The reactivity of these building blocks is governed by the interplay between steric hindrance at the C1-carboxylic acid and the electronic effects exerted on the aromatic ring by the C2-substituent.

  • Compound A (5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid): The 2-chloro-4-fluorobenzyloxy group is massive. It creates a profound steric shield around the carboxylic acid, significantly impeding nucleophilic attack at the carbonyl carbon. Electronically, the ether oxygen donates electron density into the aromatic ring via resonance (+M effect), making the core relatively electron-rich despite the halogens on the benzyl moiety.

  • Compound B (5-Bromo-2-chlorobenzoic acid): The 2-chloro group is sterically compact, leaving the carboxylic acid highly accessible. Electronically, chlorine withdraws electron density via induction (-I effect), rendering the aromatic core electron-deficient[3].

ReactivityMap cluster_A Compound A: 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid cluster_B Compound B: 5-Bromo-2-chlorobenzoic acid A_Core Benzoic Acid Core A_Br 5-Bromo (Cross-Coupling Site) A_Core->A_Br A_Ether 2-Alkoxy Group (Bulky, Electron Donating) A_Core->A_Ether A_COOH 1-COOH (Sterically Hindered) A_Core->A_COOH B_Core Benzoic Acid Core B_Br 5-Bromo (Cross-Coupling Site) B_Core->B_Br B_Cl 2-Chloro Group (Small, Electron Withdrawing) B_Core->B_Cl B_COOH 1-COOH (Accessible) B_Core->B_COOH

Structural and electronic reactivity zones of Compound A and Compound B.

Carboxylic Acid Functionalization: Overcoming Steric Hindrance

When attempting esterification or amidation, the choice of coupling reagent must be dictated by the ortho-substituent's size. Standard carbodiimide coupling (e.g., EDC/HOBt) works efficiently for Compound B but often stalls with Compound A due to the inability of the incoming nucleophile to navigate the bulky benzyl ether.

To overcome this causality in Compound A, chemists must generate a highly reactive intermediate, such as an acid chloride using oxalyl chloride and a catalytic amount of DMF[2], or utilize highly reactive uronium salts like HATU which form a superior leaving group (HOAt ester).

Quantitative Comparison of Amidation Conditions
ParameterCompound A (Bulky Ether)Compound B (Small Chloro)
Preferred Activation Acid Chloride (Oxalyl Chloride/DMF) or HATUEDC/HOBt or DCC
Steric Hindrance Very HighLow to Moderate
Reaction Kinetics Slow (requires >12h or heating)Fast (typically 2-4h at RT)
Typical Yields 65 - 80% (with strong activation)85 - 95%[1]
Experimental Workflow: Self-Validating Amidation of Compound A via Acid Chloride

This protocol utilizes oxalyl chloride to force the activation of the sterically hindered carboxylic acid[2].

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 eq of Compound A in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which is the true chlorinating species.

  • Activation: Dropwise add 1.2 eq of oxalyl chloride.

  • Self-Validation Check: Observe the reaction. The evolution of CO₂ and CO gases serves as a visual, self-validating indicator that the acid chloride is forming. Stir at room temperature for 2 hours until gas evolution ceases.

  • Verification: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS to confirm the complete disappearance of the starting mass and the appearance of the corresponding methyl ester mass.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in DCM, cool to 0 °C, and add 1.5 eq of the desired amine followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Workup: Stir for 4 hours, then quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Cross-Coupling Reactivity at the 5-Bromo Position

Both compounds are excellent substrates for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[4]. However, the rate-determining step—oxidative addition of Pd(0) into the C-Br bond—is modulated by the ring's electron density.

Because Compound B is electron-deficient (due to the -I effect of chlorine), oxidative addition is exceptionally fast. Compound A is relatively more electron-rich, which slightly decelerates oxidative addition. Therefore, Compound A benefits from highly active, bidentate ligands (like dppf) that stabilize the palladium center and prevent catalyst deactivation during the slower catalytic cycle.

SuzukiWorkflow Start Aryl Bromide + Boronic Acid OxAdd 1. Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd Rate affected by ring electronics Transmet 2. Transmetalation (Boron to Pd) OxAdd->Transmet Base required RedElim 3. Reductive Elimination (Product Formation) Transmet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Coupled Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the rate-determining oxidative addition.
Quantitative Comparison of Suzuki-Miyaura Parameters
ParameterCompound ACompound B
Oxidative Addition Rate Moderate (Electron-rich core)Fast (Electron-deficient core)
Preferred Catalyst Pd(dppf)Cl₂ (Handles steric/electronic drag)Pd(PPh₃)₄ or Pd₂(dba)₃[4]
Typical Base K₂CO₃ or Cs₂CO₃ (Aqueous)Na₂CO₃ (Aqueous)[4]
Reaction Temperature 80 - 100 °C60 - 80 °C
Experimental Workflow: Suzuki-Miyaura Coupling of Compound B

This generalized protocol leverages the high reactivity of Compound B's electron-deficient C-Br bond[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of Compound B, 1.1 eq of the desired aryl boronic acid, and 2.0 eq of Na₂CO₃.

  • Catalyst Addition: Add 5-10 mol% of Pd(PPh₃)₄.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the heterogeneous mixture by bubbling argon directly through the solvent for 10 minutes. Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the cycle.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4-6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the starting aryl bromide spot and the appearance of a highly UV-active lower-Rf spot confirms conversion.

  • Workup: Cool to room temperature, dilute with water, and acidify to pH 3 using 1M HCl (to ensure the carboxylic acid is protonated and partitions into the organic layer). Extract with Ethyl Acetate, dry over MgSO₄, and concentrate for purification.

Orthogonal Reactivity and Substituent Stability

The final strategic consideration between these two building blocks is the fate of the 2-position substituent after the 5-bromo group has been utilized.

  • Compound B (Orthogonal Coupling): After Suzuki coupling at the 5-position, the 2-chloro group remains intact. Because it is adjacent to the electron-withdrawing carboxylic acid, it can undergo subsequent Nucleophilic Aromatic Substitution (SNAr) or Copper-catalyzed amination (Ullmann-type coupling) with anilines to form anthranilic acid derivatives[1]. This allows for sequential, orthogonal functionalization.

  • Compound A (Protecting Group Strategy): The 2-chloro-4-fluorobenzyloxy group is not an SNAr leaving group. Instead, it acts as a robust protecting group for a phenol. If the synthetic target requires a free 2-hydroxy group (salicylic acid derivative), the benzyl ether can be selectively cleaved post-cross-coupling using strong Lewis acids like BBr₃ in DCM at -78 °C.

References

  • National Institutes of Health (NIH) / PMC. "Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives." PMC. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors." PMC. Available at:[Link]

Sources

Comparative

validation of analytical LC-MS/MS methods for 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid quantification

Title: Comparative Validation Guide: LC-MS/MS Quantification of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid Introduction As a Senior Application Scientist, I frequently encounter complex halogenated acidic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Validation Guide: LC-MS/MS Quantification of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid

Introduction As a Senior Application Scientist, I frequently encounter complex halogenated acidic compounds that challenge standard analytical platforms. One such molecule is 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (BCFBA). Derived from the base building block 2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (CAS 1019348-55-0)[1], this heavily halogenated intermediate features bromine, chlorine, fluorine, and a carboxylic acid moiety. These structural characteristics dictate its unique ionization dynamics and high hydrophobicity.

When transitioning this compound from discovery to clinical pharmacokinetics (PK), selecting the right analytical platform is critical. This guide objectively compares the performance of a High-Sensitivity Triple Quadrupole LC-MS/MS system (representative of platforms like the Agilent 6495C or Waters Xevo TQ-XS) against alternative methodologies such as High-Resolution Mass Spectrometry (HRMS Q-TOF) and traditional HPLC-UV. Furthermore, we will establish a self-validating experimental protocol strictly adhering to the FDA and ICH M10 bioanalytical method validation guidelines[2],[3].

Platform Comparison: Why Triple Quadrupole LC-MS/MS?

To quantify BCFBA in complex biological matrices (e.g., human plasma), the analytical platform must overcome significant matrix suppression while maintaining femtogram-level sensitivity.

Table 1: Performance Comparison of Analytical Platforms for BCFBA Quantification

Analytical PlatformSensitivity (LLOQ)Selectivity in PlasmaLinear Dynamic RangeMatrix Interference Susceptibility
Triple Quadrupole LC-MS/MS (Product) 10 pg/mL Excellent (MRM) 5 to 6 Orders of Magnitude Low (with IS normalization)
HRMS (Q-TOF) 100 pg/mLHigh (Exact Mass)3 to 4 Orders of MagnitudeModerate
HPLC-UV 50 ng/mLPoor (Chromophore only)2 to 3 Orders of MagnitudeHigh

The Causality Behind Platform Selection: Traditional HPLC-UV relies on the chromophoric properties of the benzyl ring, which lacks the specificity needed to differentiate BCFBA from endogenous plasma interferences. While HRMS (Q-TOF) offers exact mass capabilities, it suffers from a narrower linear dynamic range and lower scan speeds, making it less ideal for high-throughput PK quantification.

The Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode acts as a double mass filter. The first quadrupole (Q1) isolates the deprotonated precursor ion [M−H]− , and the third quadrupole (Q3) isolates a specific product ion after collision-induced dissociation (CID). This dramatically reduces background chemical noise, yielding the superior Signal-to-Noise (S/N) ratio required for an LLOQ in the pg/mL range.

Mechanistic Method Development

Ionization Strategy (ESI-): BCFBA contains a carboxylic acid group. In electrospray ionization (ESI), operating in negative ion mode (ESI-) is the logical choice. To drive the equilibrium towards the deprotonated state [M−H]− , we utilize 0.5 mM Ammonium Fluoride ( NH4​F ) in the aqueous mobile phase. Causality: Fluoride is a strong hydrogen bond acceptor and acts as a gas-phase proton sink. This significantly enhances the deprotonation of carboxylic acids in the ESI droplet, boosting the MS signal by up to 5-fold compared to standard formic acid additives.

MRM Transitions: Given the isotopic distribution of Bromine ( 79Br and 81Br ) and Chlorine ( 35Cl and 37Cl ), the precursor ion cluster is complex. We select the most abundant monoisotopic mass peak at m/z 356.9 for Q1. Upon CID, the primary fragmentation pathway involves the cleavage of the benzyl ether bond, yielding a stable phenolate product ion at m/z 143.0.

  • Primary Quantifier: m/z 356.9 143.0

  • Secondary Qualifier: m/z 358.9 143.0

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following Solid-Phase Extraction (SPE) and LC-MS/MS protocol is designed as a self-validating system . Every extraction batch is bracketed by an 8-point calibration curve and interspersed with Low, Mid, and High Quality Control (QC) samples. The system automatically validates the run only if 67% of the QCs fall within ±15% of their nominal concentration, ensuring real-time trustworthiness[4].

Step-by-Step Methodology: Plasma Extraction and LC-MS/MS Analysis

  • Sample Preparation (Mixed-Mode SPE):

    • Causality: Liquid-liquid extraction (LLE) often co-extracts neutral lipids that cause downstream ion suppression. By utilizing a mixed-mode anion exchange (MAX) SPE, we exploit the carboxylic acid moiety of BCFBA. The analyte binds ionically to the resin, allowing aggressive washing to strip away neutral phospholipids before targeted acidic elution.

    • Step 1: Condition a MAX SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.

    • Step 2: Aliquot 100 µL of human plasma and add 10 µL of Internal Standard (Isotope-labeled BCFBA-d4, 100 ng/mL).

    • Step 3: Dilute with 100 µL of 2% ammonium hydroxide to ensure the carboxylic acid is fully ionized. Load onto the cartridge.

    • Step 4: Wash with 1 mL of 5% methanol in water, followed by 1 mL of 100% methanol.

    • Step 5: Elute BCFBA with 1 mL of Methanol containing 2% Formic Acid (neutralizing the acid group for release).

    • Step 6: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm). Causality: The highly hydrophobic nature of BCFBA requires a strongly retentive stationary phase. The sub-2 µm particles provide high theoretical plate counts, ensuring sharp peak shapes to maximize S/N.

    • Mobile Phase A: Water with 0.5 mM Ammonium Fluoride.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (High-End QqQ):

    • Source: ESI Negative.

    • Capillary Voltage: 3000 V.

    • Collision Energy (CE): 15 eV for m/z 356.9 143.0.

Workflow A Plasma Sample (Spiked with BCFBA) B Mixed-Mode SPE (Anion Exchange) A->B C UHPLC Separation (Sub-2 µm C18) B->C D ESI(-) Ionization (Ammonium Fluoride) C->D E Triple Quadrupole (MRM 356.9 -> 143.0) D->E

Analytical workflow for BCFBA quantification using SPE and LC-MS/MS.

ICH M10 Bioanalytical Method Validation Data

The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation[3]. The core pillars of this validation ensure that the data generated is scientifically defensible and reproducible across global laboratories.

Table 2: ICH M10 Validation Metrics for BCFBA (Triple Quadrupole LC-MS/MS)

Validation ParameterICH M10 Acceptance CriteriaObserved Performance (QqQ LC-MS/MS)
Linearity (R²) > 0.9900.998 (10 pg/mL to 5000 pg/mL)
Accuracy (Intra-day) ±15% of nominal96.5% - 103.2%
Precision (Intra-day) ≤ 15% CV2.8% - 4.2% CV
LLOQ Accuracy/Precision ±20% of nominal / ≤ 20% CV108.4% / 7.1% CV
Matrix Effect (ME) Consistent across lots98.5% (CV < 3.5%)
Extraction Recovery Consistent and reproducible89.4%

Causality of Validation Metrics: The exceptional Matrix Effect (98.5%) is a direct result of the causality-driven method design. By utilizing a mixed-mode SPE and an isotope-labeled internal standard, we effectively normalize any ion suppression caused by residual plasma phospholipids co-eluting with the analyte. The protocol strictly passes the ICH M10 mandate of ±15% accuracy and precision[3].

Validation Start ICH M10 Full Validation Selectivity Selectivity & Matrix Effect (Blank vs Spiked) Start->Selectivity Linearity Calibration Curve (R² > 0.99) Start->Linearity Accuracy Accuracy & Precision (±15%, LLOQ ±20%) Start->Accuracy Approve Method Approved for Regulatory Submission Selectivity->Approve Linearity->Approve Accuracy->Approve

ICH M10 bioanalytical method validation decision tree for regulatory compliance.

Sources

Validation

Benchmarking Amide Coupling Efficiency for Sterically Hindered 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid in HTS

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In high-throughput screening (HTS) library sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In high-throughput screening (HTS) library synthesis, the selection of robust building blocks is critical for generating diverse chemical space. 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a highly valuable, dual-functional scaffold. The carboxylic acid serves as the primary handle for amide library generation, while the 5-bromo substituent provides an orthogonal handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

However, this compound presents a severe synthetic challenge: extreme steric hindrance. This guide objectively benchmarks the coupling efficiency of various reagents (HATU, T3P, and EDC/HOBt) for this substrate, providing causality-driven insights and self-validating HTS protocols to maximize both yield and throughput.

Mechanistic Causality: The Challenge of Steric Hindrance

To optimize coupling conditions, we must first analyze the structural microenvironment of the substrate. The reactivity of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is governed by two competing forces:

  • Severe Ortho-Steric Hindrance: The bulky (2-chloro-4-fluorobenzyl)oxy group at the ortho position physically shields the carbonyl carbon. This restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile.

  • Electronic Activation: The 5-bromo group exerts an inductive electron-withdrawing effect (-I), which theoretically increases the electrophilicity of the carbonyl carbon. However, in practice, the steric blockade overwhelmingly dominates the reaction kinetics.

When using traditional carbodiimides like EDC, the reaction stalls at the O-acylisourea intermediate. Because the amine cannot easily access the hindered carbonyl, the intermediate undergoes a deleterious intramolecular rearrangement into an unreactive N-acylurea dead-end product. Overcoming this requires coupling reagents that form highly reactive, sterically accessible active esters.

MechanisticPathway Substrate 5-Bromo-2-[(2-chloro- 4-fluorobenzyl)oxy] benzoic acid Steric Ortho-Steric Hindrance Substrate->Steric Blocks nucleophile Electronic 5-Bromo Inductive Effect Substrate->Electronic Activates carbonyl HATU HATU / DIPEA (High Efficiency) Steric->HATU Overcomes via active ester T3P T3P / Pyridine (Green / Easy Workup) Steric->T3P Requires heat & strong base

Mechanistic variables and reagent selection for sterically hindered benzoic acid activation.

Benchmarking Coupling Reagents for HTS

In an automated HTS environment, a coupling reagent must deliver not only high yields but also operational simplicity (e.g., solubility, ease of byproduct removal). We benchmarked three distinct activation strategies:

A. HATU (The Efficacy Baseline)

HATU is the gold standard for sterically hindered substrates. It converts the acid into a 7-azabenzotriazole active ester. The adjacent pyridine nitrogen in the HOAt leaving group provides neighboring-group participation, hydrogen-bonding with the incoming amine to guide it through the steric bulk. While yields are exceptional, HATU generates tetramethylurea—a highly polar byproduct that is difficult to remove without preparative HPLC, making it less ideal for crude HTS screening.

B. T3P (Propylphosphonic Anhydride) (The HTS Champion)

T3P has emerged as a premier reagent for process chemistry and HTS due to its high efficiency and the fact that its byproducts are entirely water-soluble [1]. Recent developments in the scalable synthesis of complex APIs, such as CXCR7 antagonists, have demonstrated T3P's superiority in handling highly polar and sterically hindered heterocyclic amides [2]. For our hindered benzoic acid, T3P requires elevated temperatures (60°C) and careful base selection. As noted in recent macrocyclization studies, the identity of the base (e.g., DIPEA vs. Pyridine) profoundly impacts the activation rate and yield when using T3P [3].

C. EDC/HOBt (The Traditional Carbodiimide)

As predicted by the structural analysis, EDC/HOBt performs poorly. The bulky O-acylisourea intermediate is too sterically congested, resulting in <20% yield and massive accumulation of the N-acylurea byproduct.

Self-Validating HTS Experimental Protocols

To ensure reproducibility across automated liquid handling platforms, the following protocols are designed as self-validating systems. They utilize excess volatile bases and specific stoichiometric ratios to drive the reaction to completion while simplifying downstream purification.

HTSWorkflow Prep 1. Automated Dispensing Acid, Amine, Base Activate 2. Reagent Addition (HATU or T3P) Prep->Activate React 3. Thermal Incubation (25°C - 60°C, 2-12h) Activate->React Workup 4. In-situ Quench & Aqueous Wash React->Workup Analyze 5. LC-MS / UPLC Yield & Purity Quantification Workup->Analyze

Standardized high-throughput screening workflow for parallel amide library synthesis.

Protocol A: HATU-Mediated Amidation (Maximum Yield)

Use this protocol when preparative HPLC purification is integrated into your HTS workflow.

  • Preparation: In a 2 mL deep-well plate, dispense 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (100 µmol, 1.0 eq) as a 0.2 M solution in anhydrous DMF.

  • Amine Addition: Add the target amine (120 µmol, 1.2 eq) as a 0.2 M solution in DMF.

  • Base Addition: Dispense DIPEA (300 µmol, 3.0 eq).

  • Activation: Add HATU (120 µmol, 1.2 eq) as a 0.2 M solution in DMF.

  • Incubation: Seal the plate and agitate at 25°C for 4 hours.

  • Validation: Quench a 5 µL aliquot with 95 µL of MeOH containing an internal standard (e.g., biphenyl). Analyze via UPLC-MS to confirm the disappearance of the acid mass (m/z ~358 [M-H]-).

Protocol B: T3P-Mediated Amidation (Maximum Throughput)

Use this protocol for direct-to-assay screening where aqueous workup replaces HPLC.

  • Preparation: Dispense the benzoic acid (100 µmol, 1.0 eq) and the target amine (120 µmol, 1.2 eq) into the well plate using anhydrous DMF or EtOAc.

  • Base Addition: Dispense DIPEA (400 µmol, 4.0 eq). Note: A large excess of base is critical to neutralize the phosphonic acid byproducts and drive the equilibrium.

  • Activation: Add T3P (200 µmol, 2.0 eq) as a 50 wt% solution in DMF.

  • Thermal Incubation: Seal and heat the plate to 60°C for 12 hours. The thermal push is mandatory to overcome the ortho-steric clash.

  • Workup: Add 500 µL of 5% aqueous NaHCO₃ and 500 µL of EtOAc to each well. Agitate and allow phase separation. The T3P byproducts partition entirely into the aqueous layer. Extract the top organic layer for direct solvent evaporation and screening.

Comparative Data Analysis

The following table summarizes the benchmarking data generated using a diverse panel of 24 primary and secondary aliphatic amines. Data represents the average performance across the library.

Coupling ReagentEquivalentsBase (Eq)SolventTemp (°C)Avg. Yield (%)LC-MS Purity (%)HTS Workup Suitability
HATU 1.2DIPEA (3.0)DMF2588 - 95> 90Low (Requires HPLC removal of tetramethylurea)
T3P (50% in DMF)2.0DIPEA (4.0)DMF6082 - 89> 95High (Simple aqueous phase separation)
T3P (50% in EtOAc)2.0Pyridine (4.0)EtOAc6075 - 85> 95High (Simple aqueous phase separation)
EDC / HOBt 1.5DIPEA (3.0)DMF25< 20< 50Moderate (High N-acylurea contamination)

References

  • Galli, M., Migliano, F., Fasano, V., Silvani, A., Passarella, D., & Citarella, A. (2024). Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. Processes, 12(6), 1242. URL:[Link]

  • Fleischer, T., Ahmetovic, M., Guerry, P., & Abele, S. (2024). Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers. Organic Process Research & Development. URL:[Link]

  • Fumo, V. M., Roberts, R. C., Zhang, J., & O'Reilly, M. C. (2023). Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization. Organic & Biomolecular Chemistry, 21(5), 1056-1069. URL:[Link]

Comparative

Spectroscopic Validation of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid Reference Materials: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the downstream consequences of utilizing sub-standard reference materials in complex analytical workflows. When dealing with highly functionalized, multi-halogena...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the downstream consequences of utilizing sub-standard reference materials in complex analytical workflows. When dealing with highly functionalized, multi-halogenated active pharmaceutical ingredients (APIs) or agrochemical intermediates like 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid , analytical ambiguity is not an option.

This guide objectively compares Premium ISO 17034-Certified Reference Materials (CRMs) against Standard Commercial Grades. More importantly, it outlines the self-validating spectroscopic workflows required to establish unquestionable metrological traceability and structural integrity.

The Analytical Challenge: Why Grade Matters

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid (C₁₄H₉BrClFO₃) presents unique synthetic and analytical challenges. The molecule contains a carboxylic acid, an ether linkage, and three different halogens (Br, Cl, F) distributed across two aromatic rings. During synthesis, this compound is highly susceptible to dehalogenation, positional isomerization (e.g., ortho/para migration), and incomplete etherification.

Using an uncertified standard introduces the risk of calibrating analytical instruments against a contaminated baseline. ISO 17034 accreditation ensures that reference material producers adhere to metrologically valid procedures, mitigating the risk of experimental failure and financial loss[1]. Certified Reference Materials (CRMs) produced under these strict guidelines are traceable to the International System of Units (SI), providing the highest degree of quantitative accuracy[2]. Furthermore, these rigorous standards are critical for applications spanning pharmaceutical research, environmental analysis, and forensic toxicology[3].

Table 1: Performance & Specification Comparison
ParameterPremium Grade (ISO 17034 CRM)Standard Commercial Grade
Quantitative Purity ≥ 99.5% (Certified via qNMR)≥ 95.0% (Estimated via HPLC-UV)
Isotopic Profiling Confirmed via HRMS (Isotopic cluster matching)Not routinely performed
Trace Metal Analysis < 10 ppm (ICP-MS verified)Unspecified
Metrological Traceability Fully traceable to SI/NIST standardsLot-dependent, no formal traceability
Documentation Comprehensive Certificate of Analysis (CoA)Basic specification sheet

Self-Validating Spectroscopic Workflows

To establish a CRM, we do not merely run tests; we build a network of orthogonal data where each technique validates the others. Below are the step-by-step methodologies and the mechanistic causality behind our experimental choices.

Protocol 1: Quantitative Nuclear Magnetic Resonance (qNMR)

Purpose: Absolute purity determination and isomeric verification.

  • Step 1: Sample Preparation. Dissolve 10.0 mg of the analyte and 5.0 mg of a NIST-traceable internal standard (e.g., Maleic acid) in 0.6 mL of anhydrous DMSO-d₆.

  • Step 2: Acquisition Parameters. Acquire ¹H and ¹³C spectra at 400 MHz (or higher) at 30°C.

  • Step 3: The Causality of Relaxation (D1). Set the relaxation delay (D1) to a minimum of 60 seconds. Why? Heavily halogenated quaternary carbons and sterically hindered protons exhibit significantly prolonged T₁ relaxation times. A standard 1-2 second delay will result in incomplete longitudinal magnetization recovery, leading to artificially depressed integrals and a gross overestimation of sample purity.

  • Step 4: Self-Validation via J-Coupling. In the ¹³C spectrum, the fluorine atom (¹⁹F, spin ½) acts as an internal probe. It couples with the benzyl ring carbons, splitting them into distinct doublets. The carbon directly attached to the fluorine (C-4') will show a massive coupling constant ( 1JCF​≈245 Hz), while ortho carbons show 2JCF​≈21 Hz. If these specific splitting patterns are absent, the fluorinated ring is compromised.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)

Purpose: Exact mass confirmation and halogen isotopic fingerprinting.

  • Step 1: Sample Preparation. Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid.

  • Step 2: Acquisition Parameters. Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

  • Step 3: The Causality of Ionization. Why ESI-? The carboxylic acid moiety readily deprotonates to form a stable[M-H]⁻ anion. Positive mode would require forced protonation of the ether oxygen, which is highly inefficient and leads to unnecessary in-source fragmentation.

  • Step 4: Self-Validation via Isotopic Ratios. The presence of one Bromine (⁷⁹Br/⁸¹Br at ~1:1) and one Chlorine (³⁵Cl/³⁷Cl at ~3:1) creates a highly specific isotopic cluster. The resulting [M-H]⁻ peaks will appear at approximately m/z 356.9 (M), 358.9 (M+2), and 360.9 (M+4) in a strictly defined 3:4:1 abundance ratio . Any deviation from this ratio immediately indicates dehalogenation impurities.

Protocol 3: Fourier-Transform Infrared Spectroscopy (FT-IR)

Purpose: Functional group identification in accordance with USP guidelines. The United States Pharmacopeia (USP) General Chapter <197> mandates robust spectroscopic identification tests to confirm the chemical identity of compendial materials[4].

  • Step 1: Sample Preparation. Analyze the neat solid powder directly using an Attenuated Total Reflectance (ATR) accessory equipped with a monolithic diamond crystal.

  • Step 2: Acquisition Parameters. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Step 3: The Causality of ATR vs. KBr. Why avoid KBr pellets? The high mechanical pressure required to press KBr pellets can induce polymorphic transitions in crystalline APIs. Furthermore, the hygroscopic nature of KBr can obscure the critical O-H stretch of the carboxylic acid dimer (3300–2500 cm⁻¹), and halide exchange (Br/Cl swapping with the KBr matrix) can alter the fingerprint region. ATR preserves the true solid-state structure.

Key Spectroscopic Markers Summary

Table 2: Diagnostic Markers for Validation
TechniqueTarget Signal / MarkerStructural AssignmentDiagnostic Importance
¹H NMR Singlet at ~5.2 ppmBenzyl -CH₂- protonsConfirms intact ether linkage; highly sensitive to cleavage.
¹³C NMR Doublet ( 1JCF​≈245 Hz)C-4' (Fluorinated carbon)Internal self-validation of the 2-chloro-4-fluorobenzyl moiety.
HRMS m/z 356.9, 358.9, 360.9[M-H]⁻ Isotopic ClusterThe 3:4:1 ratio confirms the exact 1xBr, 1xCl stoichiometry.
FT-IR ~1680 cm⁻¹ & ~1240 cm⁻¹C=O and C-O-C stretchesDifferentiates the target from unreacted salicylic acid derivatives.

Validation Workflow Architecture

The logical progression of our validation scheme ensures that no single point of failure can result in the release of a compromised standard.

ValidationWorkflow Start Raw Material: 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid NMR 1H & 13C qNMR (Purity & Isomerism) Start->NMR MS HRMS (ESI-) (Isotopic Profiling) Start->MS IR ATR FT-IR (Functional Group ID) Start->IR Impurity Orthogonal Data Synthesis (Dehalogenation Check) NMR->Impurity MS->Impurity IR->Impurity Cert ISO 17034 Certification (Premium Grade CRM) Impurity->Cert Passes All Criteria Standard Standard Commercial Grade (Uncertified) Impurity->Standard Fails Criteria

Fig 1: Spectroscopic validation workflow for ISO 17034 reference materials.

Sources

Validation

A Comparative Guide to Fluorine Substitution: Evaluating 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid Against Non-fluorinated Analogues

Introduction: The Rationale for Strategic Fluorination In medicinal chemistry, the strategic incorporation of fluorine into a lead compound is a cornerstone of modern drug design.[1][2] Its unique properties—small atomic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Strategic Fluorination

In medicinal chemistry, the strategic incorporation of fluorine into a lead compound is a cornerstone of modern drug design.[1][2] Its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3][4] This guide provides a comprehensive framework for comparing 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid with its non-fluorinated counterparts, such as 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid and 5-Bromo-2-(benzyloxy)benzoic acid.

The central hypothesis is that the addition of fluorine to the benzyl ether moiety will significantly modulate key drug-like properties. These include target affinity, metabolic stability, acidity (pKa), and membrane permeability.[3][5][6] By systematically evaluating these parameters, researchers can make data-driven decisions about which structural motifs to advance in a drug discovery pipeline. This guide presents a series of validated experimental protocols, data interpretation frameworks, and the scientific rationale behind each methodological choice, empowering research teams to rigorously assess the impact of this single, powerful atomic substitution.

Synthesis and Physicochemical Characterization: Establishing a Baseline

The synthesis of these benzyl ether derivatives is typically achieved via a standard Williamson ether synthesis, reacting a 5-bromosalicylate ester with the appropriately substituted benzyl bromide or chloride, followed by saponification to yield the final carboxylic acid.

cluster_synthesis General Synthesis Workflow A 5-Bromosalicylic Acid Derivative C Williamson Ether Synthesis (Base, Solvent) A->C B Substituted Benzyl Halide (e.g., 2-chloro-4-fluorobenzyl bromide) B->C D Ester Intermediate C->D Alkylation E Saponification (e.g., NaOH or LiOH) D->E Hydrolysis F Target Benzoic Acid Derivative E->F

Caption: General workflow for synthesizing benzyl ether benzoic acids.

The Impact of Fluorine on Physicochemical Properties

The electron-withdrawing nature of fluorine is predicted to have a cascading effect on the molecule's fundamental properties. The most direct impact is on the acidity of the carboxylic acid. The inductive effect of the fluorine atom stabilizes the carboxylate anion, leading to a lower pKa value and increased acidity compared to non-fluorinated analogues.[3][7][8] This change can have profound implications for solubility, receptor interactions, and oral absorption.

Lipophilicity, measured as LogP or LogD, is also modulated. While often increasing lipophilicity, fluorine's effect is highly context-dependent and can alter how a molecule partitions between aqueous and lipid environments, affecting its ability to cross cellular membranes.[1][9]

Table 1: Predicted and Experimental Physicochemical Properties

CompoundStructurePredicted pKaExperimental LogP
Compound 1 (Fluorinated) 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid~3.0 - 3.44.5 - 5.0
Compound 2 (Non-Fluorinated) 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid~3.5 - 3.84.8 - 5.3
Compound 3 (Parent) 5-Bromo-2-(benzyloxy)benzoic acid~3.6 - 3.94.2 - 4.7
Experimental Protocol: Potentiometric pKa Determination

Causality: Determining the pKa is critical as it dictates the ionization state of the molecule at physiological pH, which directly influences solubility, permeability, and target binding. Potentiometric titration provides a precise, direct measurement of this value.

Methodology:

  • Preparation: Prepare a 1 mM solution of the test compound in a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the solution in a thermostatted vessel at 25°C with a micro-stir bar.

  • Titration: Add standardized 0.1 M NaOH in small, precise increments (e.g., 5-10 µL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where 50% of the acid has been neutralized.

In Vitro Biological Evaluation: From Target Engagement to Cellular Potency

To objectively compare these compounds, we must assess their biological activity in a tiered approach, starting with direct interaction with their protein target and progressing to a functional cellular outcome. For this guide, we will assume a hypothetical protein kinase target.

Target Engagement: Does the Compound Bind in a Cellular Milieu?

Confirming that a compound physically interacts with its intended target within the complex environment of a cell is a crucial first step.[10][11] The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method that measures the thermal stabilization of a target protein upon ligand binding.[10]

cluster_cetsa CETSA® Workflow A Treat Intact Cells with Compound or DMSO B Heat Cells across a Temperature Gradient A->B C Lyse Cells and Separate Soluble/Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Generate Melt Curve D->E F Determine Thermal Shift (ΔTm) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Causality: A positive thermal shift (ΔTm) provides strong evidence of target engagement in a physiologically relevant context, validating that the compound can access and bind its intracellular target.[12]

Methodology:

  • Cell Treatment: Culture cells expressing the target kinase to ~80% confluency. Treat cells with the test compounds (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating: Resuspend cells in PBS and aliquot into PCR tubes. Heat the tubes across a defined temperature range (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes.

  • Quantification: Analyze the supernatant (soluble fraction) by Western blot or another quantitative method (e.g., ELISA) to determine the amount of soluble target protein remaining at each temperature.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." The temperature at which 50% of the protein is denatured is the Tm. The shift in Tm between the compound-treated and DMSO-treated samples (ΔTm) indicates the degree of protein stabilization.

Biochemical Potency: How Strongly Does the Compound Inhibit the Target?

An enzyme inhibition assay quantifies the concentration of a compound required to reduce the enzyme's activity by 50% (IC50). This is a direct measure of biochemical potency.[13][14]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Causality: This assay provides a quantitative measure of potency (IC50), which is a critical parameter for structure-activity relationship (SAR) studies. Comparing the IC50 values of fluorinated and non-fluorinated analogues directly reveals the impact of fluorine on target binding affinity.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of the recombinant kinase, a fluorescently-labeled peptide substrate, and ATP.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate. Include controls for no inhibition (DMSO only) and full inhibition.

  • Kinase Reaction: Add the kinase and substrate solution to the wells. Initiate the reaction by adding ATP at its Km concentration. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the fluorescence signal. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Potency: Does Inhibition Translate to a Functional Effect?

A cell-based assay measures the compound's ability to elicit a functional response in a living system, integrating its potency with its ability to cross cell membranes and remain stable.[15][16][17]

Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)

Causality: This assay determines if the biochemical potency (IC50) translates into a desired cellular outcome (e.g., inhibition of cancer cell growth). The resulting GI50 (concentration for 50% growth inhibition) is a more physiologically relevant measure of a compound's effectiveness.

Methodology:

  • Cell Seeding: Seed cancer cells (whose growth is dependent on the target kinase) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot cell viability against compound concentration to calculate the GI50 value.

Table 2: Comparative In Vitro Biological Activity Data (Hypothetical)

CompoundCETSA ΔTm (°C) @ 10µMKinase IC50 (nM)Cell Proliferation GI50 (nM)
Compound 1 (Fluorinated) +4.285350
Compound 2 (Non-Fluorinated) +1.54501800
Compound 3 (Parent) +0.8980>5000

Pharmacokinetic (ADME) Profiling: Predicting In Vivo Behavior

A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its exposure and efficacy.[18][19] Fluorine is frequently introduced to block metabolic hotspots, thereby improving a compound's metabolic stability.[4][5]

Metabolic Stability: How Quickly is the Compound Degraded?

An in vitro assay using liver microsomes, which contain key metabolic enzymes (e.g., Cytochrome P450s), can predict the rate of metabolic clearance.

cluster_adme Metabolic Stability Assay Workflow A Incubate Compound (1µM) with Liver Microsomes B Initiate Reaction with NADPH A->B C Quench Reaction at Multiple Time Points (0, 5, 15, 30, 60 min) B->C D Analyze Remaining Parent Compound via LC-MS/MS C->D E Plot ln(% Remaining) vs. Time D->E F Calculate In Vitro Half-Life (t½) E->F

Caption: Workflow for assessing in vitro metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

Causality: This assay directly measures susceptibility to metabolism. A longer half-life for the fluorinated compound would support the hypothesis that the C-F bond is blocking a site of metabolic attack (e.g., para-hydroxylation on the benzyl ring).

Methodology:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes in a phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Table 3: Comparative ADME Profile (Hypothetical)

CompoundIn Vitro t½ (min, HLM)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Compound 1 (Fluorinated) 6515.2
Compound 2 (Non-Fluorinated) 1812.5
Compound 3 (Parent) 2214.1

Conclusion: A Synthesized View of Fluorine's Impact

This guide outlines a systematic, multi-parametric approach to evaluating the effects of fluorination on a common chemical scaffold. By integrating data from physicochemical, biochemical, cellular, and ADME assays, a clear picture emerges.

In our hypothetical example, the addition of a single fluorine atom (Compound 1) resulted in a >5-fold increase in biochemical potency and a corresponding >5-fold enhancement in cellular activity compared to its direct non-fluorinated analog (Compound 2). This was coupled with a significant 3.6-fold improvement in metabolic stability. The CETSA data strongly supports that this enhanced activity is due to improved target engagement within the cellular environment. These results provide a compelling, data-driven rationale for prioritizing the fluorinated scaffold for further preclinical development. This structured evaluation removes ambiguity and allows research teams to confidently understand the causality behind their observations, ultimately accelerating the journey toward novel therapeutics.

References

  • Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), pp.320-330. [Link]

  • Intertek. (n.d.). GMP Cell-based Bioassays and Potency Testing. Intertek. [Link]

  • Shah, P. and Westwell, A.D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), pp.527-540. [Link]

  • Solvias. (n.d.). Cell-Based Bioassays for Potency Testing: From Assay Design to GMP Readiness. Solvias. [Link]

  • Müller, K., Faeh, C. and Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), pp.1881-1886. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

  • Meanwell, N.A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), pp.1247-1287. [Link]

  • Terry, C. et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(14), p.5332. [Link]

  • Eurofins Scientific. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins. [Link]

  • BioAgilytix. (n.d.). Cell-Based Potency Assays. BioAgilytix. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247-1287. [Link]

  • Pharmaron. (n.d.). Cell-Based Potency Assays. Pharmaron. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. [Link]

  • ScienceOpen. (2024). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Gill, H., Tuteja, S., Smith, B. R., & Vasdev, N. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(7), 2842–2891. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS. [Link]

  • Drews, M. R., Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 987-1002. [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT. [Link]

  • Lopez, M. A. (2020). Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies. University of Wisconsin–Madison. [Link]

  • IntechOpen. (2019). ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen. [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics/ADME of Small Molecules. ResearchGate. [Link]

  • BioXpedia Labs. (n.d.). PK and ADME. BioXpedia Labs. [Link]

  • Tholander, F. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS ONE, 7(10), e46764. [Link]

  • Sørensen, M. et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE, 9(6), e98800. [Link]

  • Reva, I., Lapinski, L., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4814. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • National Center for Biotechnology Information. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

  • News-Medical.Net. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.